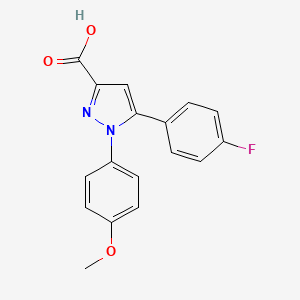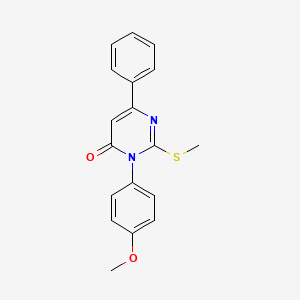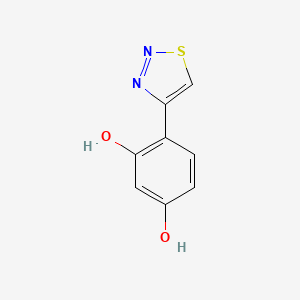![molecular formula C8H6ClN3O B15214193 7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one CAS No. 86674-00-2](/img/structure/B15214193.png)
7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one is a heterocyclic compound that belongs to the class of pyrimidopyridazines. This compound is characterized by its fused ring structure, which includes both pyrimidine and pyridazine rings. The presence of a chlorine atom at the 7th position and a methyl group at the 3rd position further defines its chemical identity. Compounds of this nature are of significant interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-chloropyridazine with ethyl acetoacetate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidopyridazine structure. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., potassium carbonate) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution Products: Substituted derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogen atoms added to the structure.
Scientific Research Applications
7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one has several applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cell signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4H-pyrimido[1,2-b]pyridazin-4-one: Lacks the methyl group at the 3rd position.
3-Methyl-4H-pyrimido[1,2-b]pyridazin-4-one: Lacks the chlorine atom at the 7th position.
7-Chloro-3-methyl-4H-pyrimido[1,2-a]benzimidazole: Contains a benzimidazole ring instead of a pyridazine ring.
Uniqueness
7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one is unique due to the specific combination of its chlorine and methyl substituents, which confer distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of biological activities that may not be observed in similar compounds.
Properties
CAS No. |
86674-00-2 |
|---|---|
Molecular Formula |
C8H6ClN3O |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
7-chloro-3-methylpyrimido[1,2-b]pyridazin-4-one |
InChI |
InChI=1S/C8H6ClN3O/c1-5-4-10-7-3-2-6(9)11-12(7)8(5)13/h2-4H,1H3 |
InChI Key |
JYXTWFZFWWTTGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=CC(=NN2C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B15214128.png)
![2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid](/img/structure/B15214134.png)

![4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15214150.png)

![5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214164.png)


![Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B15214174.png)


![3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl benzoate;oxalic acid](/img/structure/B15214203.png)

